Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of 4-methylbenzaldehyde with malononitrile and methyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy and methylphenyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate
- Methyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
98010-90-3 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-cyano-3-methoxy-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-9-4-6-10(7-5-9)12(16-2)11(8-14)13(15)17-3/h4-7H,1-3H3 |
InChI Key |
VBPDPASHDBYLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.